O-Methyl candicine iodide
Description
Overview of Phenethylamine (B48288) Alkaloids and Quaternary Ammonium (B1175870) Salts
Phenethylamine alkaloids are a class of naturally occurring organic compounds characterized by a phenethylamine backbone. This structural motif is found in a wide array of biologically active molecules, including neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as various plant-derived alkaloids. wikipedia.orgmdpi.comalfa-chemistry.com These compounds are known for their diverse physiological effects, which can range from stimulant to psychoactive properties. wikipedia.orgmdpi.com Their biological activity is often attributed to their ability to interact with various receptors and transporters within the central nervous system. wikipedia.org
Quaternary ammonium salts are a group of compounds in which the nitrogen atom is bonded to four organic groups, resulting in a positively charged cation. This permanent positive charge significantly influences their physical and chemical properties, such as their solubility in water and their interactions with biological membranes and macromolecules. nih.gov In medicinal chemistry, the quaternization of an amine is a common strategy to modify a molecule's bioactivity, distribution, and metabolism.
Historical and Botanical Context of Candicine (B1211171) and its Derivatives
Candicine, a quaternary ammonium alkaloid, and its derivatives are primarily found in various plant species. Hordenine (B123053), a precursor to candicine, is a phenethylamine-type alkaloid that has been isolated from sources like marine algae. alfa-chemistry.com Structurally related alkaloids are abundant in plant families such as Lithospermum, Leguminosae, Liliaceae, and Rutaceae. alfa-chemistry.com The study of these natural products has a long history, driven by their interesting biological activities and their potential as scaffolds for the development of new therapeutic agents.
Rationale for Research on O-Methyl Candicine Iodide
Research into this compound, a derivative of candicine, is propelled by the desire to understand how structural modifications influence biological activity. The addition of a methyl group to the hydroxyl function of candicine to form O-Methyl candicine, and its subsequent quaternization with methyl iodide to yield this compound, allows for a systematic investigation of structure-activity relationships. The "magic methyl" effect, where the addition of a methyl group can dramatically alter a compound's properties, is a well-documented phenomenon in drug discovery and provides a strong rationale for synthesizing and evaluating such derivatives. nih.gov
Significance within Contemporary Chemical Biology and Pharmaceutical Sciences Research
The study of compounds like this compound holds considerable significance in modern chemical biology and pharmaceutical sciences. These molecules can serve as valuable chemical probes to investigate the function of biological targets, such as receptors and enzymes. nih.gov Furthermore, by understanding how the structural features of this compound relate to its biological effects, researchers can gain insights that inform the rational design of new drugs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The synthesis and evaluation of such derivatives contribute to the broader understanding of how small molecules interact with complex biological systems.
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO.HI/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPKXIBGSRZQKU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638027 | |
| Record name | 2-(4-Methoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27946-67-4 | |
| Record name | O-Methyl candicine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-METHYLCANDICINE IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of O Methyl Candicine Iodide
Established Synthetic Routes to Candicine (B1211171) Precursors
The synthesis of O-Methyl candicine iodide begins with the formation of its immediate precursor, candicine. Candicine is the N,N,N-trimethyl derivative of tyramine (B21549), a well-known biogenic amine. wikipedia.org The established synthetic pathway involves a stepwise methylation process starting from tyramine or its N-methylated derivatives.
The biosynthesis and chemical synthesis of candicine rely on the exhaustive N-methylation of the primary amino group of tyramine. In natural systems, such as in barley (Hordeum vulgare), this occurs via a stepwise enzymatic methylation process where tyramine is first converted to N-methyltyramine, which is then methylated to form N,N-dimethyltyramine (hordenine). wikipedia.orgnih.govresearchgate.net A final methylation step yields the quaternary ammonium (B1175870) salt, candicine. researchgate.net
In chemical synthesis, a common and historically significant method for preparing candicine iodide is the direct N-methylation of hordenine (B123053) using an excess of methyl iodide. wikipedia.org This reaction, known as the Menshutkin reaction, is a standard method for converting tertiary amines into quaternary ammonium salts. wikipedia.org The process involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hordenine onto the electrophilic methyl group of methyl iodide, with the iodide ion becoming the counter-ion for the resulting quaternary ammonium salt.
Alternative laboratory methods for the N-methylation of tyramine and its analogues have also been developed, often focusing on improved efficiency and milder conditions. These can include reductive amination, where tyramine is reacted with formaldehyde (B43269) in the presence of a reducing agent. A chemoenzymatic strategy has been developed that couples the enzymatic decarboxylation of L-tyrosine to tyramine with a subsequent chemical reductive amination to produce hordenine. nih.gov
Table 1: N-Methylation Strategies for Tyramine and Hordenine
| Precursor | Methylating Agent / Method | Product | Reference |
| Hordenine | Methyl Iodide | Candicine Iodide | wikipedia.org |
| Tyramine | Stepwise Enzymatic Methylation | N-Methyltyramine, Hordenine | wikipedia.org |
| Tyramine | Reductive Amination (e.g., with formaldehyde) | Hordenine | nih.gov |
| N-Methyltyrosine | Thermal Decarboxylation | N-Methyltyramine | wikipedia.org |
O-Methylation Procedures for Candicine Derivatives
The conversion of candicine to this compound involves the specific methylation of the phenolic hydroxyl group. This transformation alters the electronic properties and potential biological interactions of the molecule by replacing the acidic phenolic proton with a stable methyl ether.
The synthesis of this compound is achieved by treating a salt of candicine, such as candicine iodide, with a suitable methylating agent. wikipedia.org Methyl iodide is a commonly employed reagent for this type of phenolic O-methylation. wikipedia.orgbeilstein-journals.org The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl iodide in a Williamson ether synthesis-type reaction to form the aryl methyl ether.
A mild and selective method for quaternizing amino groups using methyl iodide and potassium bicarbonate in methanol (B129727) has been shown to not attack hydroxyl groups, indicating that for O-methylation, stronger basic conditions are generally required to deprotonate the phenol (B47542). cdnsciencepub.com Conventional methods for the methylation of phenolic compounds often utilize methyl iodide or dimethyl sulfate (B86663) in an aprotic polar solvent like acetone (B3395972) or dimethylformamide (DMF), with a base such as potassium carbonate (K₂CO₃). beilstein-journals.org
Optimizing the O-methylation of phenolic compounds like candicine is crucial for maximizing the yield of the desired product, this compound, while minimizing side reactions. Key parameters for optimization include the choice of methylating agent, base, solvent, reaction temperature, and time. researchgate.net
Methylating Agents : While methyl iodide is effective, other reagents like dimethyl sulfate (Me₂SO₄) are also common. beilstein-journals.org Greener alternatives such as dimethyl carbonate (DMC) are gaining traction due to their lower toxicity. researchgate.net
Base and Solvent : The selection of the base and solvent system is critical. Stronger bases can increase the rate of phenoxide formation but may also promote side reactions if other functional groups are present. The combination of potassium carbonate in acetone or DMF is standard for many phenolic substrates. beilstein-journals.org For less reactive or sterically hindered phenols, stronger base/solvent systems like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) may be necessary. beilstein-journals.org
Temperature and Reaction Time : Phenol methylation can be performed at various temperatures, from room temperature to elevated temperatures, to increase the reaction rate. researchgate.netthieme-connect.com Microwave-assisted O-methylation has been shown to significantly reduce reaction times, often to less than 30 minutes, using reagents like tetramethylammonium (B1211777) hydroxide (TMAOH) in ethanol. researchgate.netresearchgate.net
Catalysis : Phase-transfer catalysts can be employed when using systems with immiscible aqueous and organic phases, enhancing the reaction between the aqueous base and the organic-soluble substrate. researchgate.net
Table 2: Comparison of Conditions for Phenolic O-Methylation
| Methylating Agent | Base / Catalyst | Solvent | Temperature | Key Features | Reference |
| Methyl Iodide (MeI) | K₂CO₃ | Acetone / DMF | Varies | Conventional, effective for many phenols. | beilstein-journals.org |
| Dimethyl Sulfate (Me₂SO₄) | K₂CO₃ / KOH | Acetone / DMSO | Room Temp. | High efficiency, can be quantitative. | beilstein-journals.org |
| Dimethyl Carbonate (DMC) | K₂CO₃ / PEG-800 | N/A | 140 °C | "Green" reagent, good yield and selectivity. | researchgate.net |
| Tetramethylammonium Hydroxide (TMAOH) | N/A (acts as base) | Ethanol | Microwave | Rapid, environmentally benign conditions. | researchgate.netresearchgate.net |
| Trimethyl Phosphate (TMP) | Ca(OH)₂ | DMF / Water | 80 °C | Mild protocol, suitable for various nucleophiles. | thieme-connect.com |
Advanced Derivatization Strategies for this compound Analogues
The structure of this compound serves as a template for the design and synthesis of novel molecules with tailored properties, particularly for use as tools in biochemical and pharmacological research.
A key application of advanced synthetic strategies is the creation of probes and ligands to study biological systems. This often involves incorporating reporter groups, such as radioisotopes or fluorescent tags, into the molecule.
One established strategy is the use of radiolabeled alkylating agents. For instance, [¹¹C]methyl iodide can be used in the final O-methylation step to produce [O-methyl-¹¹C]this compound. Such radiolabeled compounds are invaluable as positron emission tomography (PET) ligands for imaging and quantifying receptors or enzymes in vivo. nih.gov This approach has been successfully used to synthesize PET ligands for various receptors, demonstrating its utility in creating high-affinity probes. nih.govthegoodscentscompany.com
Furthermore, the synthesis of a series of analogues with different alkyl chains on the phenolic oxygen (e.g., O-ethyl, O-propyl) can be used to explore structure-activity relationships (SAR). By systematically modifying the structure of this compound, it is possible to fine-tune its binding affinity and selectivity for a specific biological target. nih.gov The synthesis of iodinated analogues of other molecules has been shown to be a successful strategy for creating probes for targets like protein kinase C. nih.gov These derivatization strategies transform a core molecular scaffold into a diverse library of specialized tools for biological investigation. researchgate.netmdpi.com
Advanced Structural Characterization and Elucidation of O Methyl Candicine Iodide
Spectroscopic Analysis for Structural Confirmation and Atomic Connectivity3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy3.1.1.1. One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR, DEPT)3.1.1.2. Two-Dimensional (2D) NMR Correlation Experiments (COSY, HMQC, HMBC, NOESY)3.1.2. Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis3.1.2.1. High-Resolution Mass Spectrometry (HRMS)3.1.2.2. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
A comparative analysis of IR and Raman spectra is particularly insightful. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. mdpi.com Therefore, symmetrical vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, providing complementary information. For O-Methyl candicine (B1211171) iodide, the symmetric breathing mode of the aromatic ring would be expected to be a prominent feature in the Raman spectrum.
Table 1: Expected Vibrational Modes for O-Methyl Candicine Iodide This table is illustrative and based on general spectroscopic principles and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic Ring | C-H stretch | 3100-3000 | IR, Raman |
| C=C stretch | 1600-1450 | IR, Raman | |
| Ether (Ar-O-CH₃) | C-O stretch | 1260-1000 | IR |
| Alkyl Chains | C-H stretch | 2960-2850 | IR, Raman |
| C-H bend | 1470-1370 | IR, Raman |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of stereocenters. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Since O-Methyl candicine possesses a chiral center at the carbon atom bearing the quaternary ammonium (B1175870) group, ECD would be an essential tool for establishing its absolute stereochemistry.
The process involves measuring the experimental ECD spectrum of the compound and comparing it to the theoretical spectrum calculated for a specific enantiomer (e.g., the R or S configuration). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov The theoretical spectra are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov
For this compound, the chromophores, primarily the substituted benzene (B151609) ring, would give rise to characteristic Cotton effects in the ECD spectrum. The position, sign, and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. While specific ECD data for this compound is not available in the provided search results, the methodology has been successfully applied to determine the absolute configuration of a wide range of natural products, including alkaloids. nih.govua.es
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. It provides information about the presence and nature of chromophores, which are parts of a molecule that absorb light in the UV-Vis range.
The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Typically, benzene and its derivatives exhibit a strong absorption band (the E-band) around 200 nm and a weaker, more structured band (the B-band) around 250-270 nm. The presence of the methoxy (B1213986) group as a substituent on the aromatic ring is likely to cause a bathochromic (red) shift of these absorption maxima.
Table 2: Expected UV-Vis Absorption Maxima for this compound This table is illustrative and based on general spectroscopic principles.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π* | ~210-230 (E-band) |
| π → π* | ~260-280 (B-band) |
Single Crystal X-ray Diffraction for Solid-State Structure
Single crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.comcreative-biostructure.com This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, as well as details of the crystal packing and intermolecular interactions. mdpi.comresearchgate.net
For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation in the solid state. The diffraction pattern of X-rays passing through the crystal would be used to generate an electron density map, from which the positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined. The presence of the heavy iodide ion would facilitate the solution of the phase problem in X-ray crystallography.
The resulting crystal structure would confirm the connectivity of the atoms, the geometry of the aromatic ring and the alkyl chains, and the tetrahedral arrangement around the quaternary nitrogen atom. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and any significant intermolecular interactions, such as C-H···I or C-H···π interactions. The structure of related compounds, such as N-methylcodeinium iodide, has been successfully determined using this technique. researchgate.net
Integration of Computational and Experimental Data in Structure Elucidation
Modern structural elucidation relies heavily on the synergy between experimental data and computational methods. illinois.edudoaj.org This integrated approach allows for a more robust and detailed understanding of molecular structure and conformation. For this compound, computational chemistry can be used to predict spectroscopic data (NMR, IR, Raman, ECD) for different possible isomers and conformers. These predicted data can then be compared with the experimental data to identify the correct structure.
For example, density functional theory (DFT) calculations can be used to optimize the geometry of this compound and calculate its vibrational frequencies. cardiff.ac.uk This theoretical vibrational spectrum can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. Similarly, as mentioned in section 3.1.4, TDDFT calculations are crucial for predicting ECD spectra and determining the absolute configuration. nih.gov
Computer-Assisted Structure Elucidation (CASE-3D) Methodologies
Computer-Assisted Structure Elucidation (CASE) represents a significant advancement in the determination of chemical structures, particularly for complex natural products. rsc.orgacdlabs.com CASE programs utilize spectroscopic data, primarily 2D NMR, to generate a set of all possible structures that are consistent with the data. rsc.org
More advanced CASE-3D methodologies integrate 3D structural information, often by combining NMR data with computational chemistry. nih.govacs.org These methods can determine not only the constitution of a molecule but also its relative and absolute configuration. nih.govresearchgate.net A CASE-3D approach for this compound would involve feeding its NMR data (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) into a CASE program. The software would then generate possible constitutional isomers. Subsequently, by comparing calculated NMR chemical shifts and other parameters for different stereoisomers with the experimental values, the most probable 3D structure can be identified. researchgate.net This approach minimizes human bias and can be particularly useful for complex molecules where manual interpretation of spectra is challenging. rsc.org
Biosynthetic Pathways and Natural Product Origins of Candicine and O Methyl Candicine Iodide
Precursor Identification and Enzymatic Transformations in Plants
The biosynthesis of candicine (B1211171), the precursor to O-methyl candicine iodide, is intricately linked to the metabolism of the amino acid tyrosine in plants.
Role of Tyrosine and Tyramine (B21549) in Candicine Biosynthesis
The journey from tyrosine to candicine involves a critical enzymatic step: the decarboxylation of tyrosine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC), which removes the carboxyl group from tyrosine to produce tyramine. wikipedia.orgwikiwand.comworthington-biochem.commdpi.commdpi.comresearchgate.net This conversion is a key branch point in plant metabolism, diverting tyrosine into the biosynthesis of various secondary metabolites, including tyramine and its derivatives. mdpi.comresearchgate.net
Once tyramine is formed, it undergoes a series of successive N-methylation reactions. These steps are catalyzed by N-methyltransferase enzymes, which transfer methyl groups from a donor molecule, typically S-adenosyl-L-methionine (AdoMet), to the nitrogen atom of tyramine. wikipedia.orgwikiwand.comresearchgate.net The sequential methylation proceeds from tyramine to N-methyltyramine, then to N,N-dimethyltyramine (hordenine), and finally to the quaternary ammonium (B1175870) compound, N,N,N-trimethyltyramine, which is known as candicine. wikipedia.orgwikiwand.comresearchgate.net
Proposed Enzymatic O-Methylation Steps in Biological Systems
The formation of this compound from candicine involves the methylation of the hydroxyl group on the phenol (B47542) ring of candicine. While the specific enzymes responsible for the O-methylation of candicine have not been definitively characterized in all organisms, the process is presumed to be catalyzed by O-methyltransferases. These enzymes would utilize a methyl donor, such as S-adenosyl-L-methionine, to transfer a methyl group to the oxygen atom of the phenolic hydroxyl group of candicine.
In a broader context of alkaloid biosynthesis, N-methyltransferases are well-documented for their role in methylating nitrogen atoms. uniprot.orgnih.gov For instance, in the biosynthesis of various benzylisoquinoline alkaloids, N-methyltransferases are responsible for creating both tertiary and quaternary ammonium compounds. nih.gov It is plausible that a similar enzymatic mechanism, involving a specific O-methyltransferase, is responsible for the O-methylation of candicine. The final step, the association with iodide, would then result in the formation of this compound. wikipedia.org
Occurrence and Distribution of Candicine and its Methylated Metabolites in Plant Species
Candicine and its methylated precursors are found in a diverse range of plant species. wikipedia.org Notably, candicine was first isolated from the cactus Trichocereus candicans (now Echinopsis candicans), where it can be present in significant amounts, alongside its precursor hordenine (B123053). wikipedia.org
The distribution of these compounds extends to other plant families as well. For example, various species within the Citrus genus have been found to contain tyramine and its N-methylated derivatives, including N,N,N-trimethyltyramine (candicine). researchgate.net Research has shown that candicine is consistently present in the leaves of clementine, bitter orange, and lemon, while lower levels are found in other citrus varieties. researchgate.net Glucosylated forms of tyramine and its methylated derivatives have also been identified in Citrus species, suggesting a complex metabolic network for these compounds. acs.org
Quaternary ammonium compounds (QACs) in general, including candicine, are known to accumulate in a variety of higher plants, often in response to environmental stressors like salinity and drought where they can act as compatible osmolytes. annualreviews.org However, the distribution data for many QACs is still considered fragmentary. annualreviews.org
| Plant Genus/Species | Compound(s) Found | Reference(s) |
| Echinopsis candicans (formerly Trichocereus candicans) | Candicine, Hordenine | wikipedia.org |
| Citrus spp. (e.g., clementine, bitter orange, lemon) | Tyramine, N-methyltyramine, N,N-dimethyltyramine, Candicine | researchgate.net |
| Barley (Hordeum vulgare) | Hordenine, N-methyltyramine | acs.orgcdnsciencepub.com |
| Various Cacti | Candicine | wikipedia.org |
Broader Context of Biogeochemical Cycling of Iodinated Organic Compounds
The "iodide" component of this compound places it within the larger biogeochemical cycle of iodine. wikipedia.org This cycle involves the exchange of iodine through the atmosphere, hydrosphere, and lithosphere. wikipedia.org A key part of this cycle is the formation of volatile iodinated organic compounds, such as methyl iodide (CH₃I), which play a significant role in atmospheric chemistry. frontiersin.orgcopernicus.orgfrontiersin.org
Microbial and Algal Contributions to Methyl Iodide Formation in Natural Environments
A significant portion of methyl iodide in the environment is produced biologically. wikipedia.org Marine environments are major sources, with phytoplankton, cyanobacteria, and algae being primary producers of biogenic alkyl-iodides. frontiersin.orguni-kiel.de For instance, vast quantities, estimated at over 214,000 tons annually, are produced by algae and kelp in temperate oceans. wikipedia.org
Bacteria also play a crucial role in methyl iodide formation in both marine and terrestrial environments. nih.govscispace.com A wide variety of marine bacteria, including species from the groups Proteobacteria and Cytophaga-Flexibacter-Bacteroides, are capable of methylating iodide to form methyl iodide. nih.gov This process is often enzymatic, with S-adenosyl-L-methionine serving as the methyl donor. scispace.com Terrestrial bacteria and fungi also contribute to the volatilization of iodine from soils by methylating it. wikipedia.orgfrontiersin.org
Abiotic Formation Processes of Methyl Iodide in Soil and Water
Besides biological production, methyl iodide can also be formed through abiotic processes. In marine environments, photochemical reactions in seawater can lead to the production of methyl iodide. frontiersin.orgcopernicus.org
In terrestrial systems, particularly in soils, the presence of manganese oxides can facilitate the abiotic formation of methyl iodide. frontiersin.org Studies have shown that in the presence of iodide and natural organic matter, manganese oxides can catalyze the formation of methyl iodide, especially under acidic conditions. nih.govresearchgate.net The nature of the organic matter present can influence the types of alkyl-iodides formed. frontiersin.org
Molecular and Cellular Mechanistic Investigations Non Clinical Focus
In Vitro Pharmacological Profiling and Target Interaction Studies
O-Methyl candicine (B1211171) iodide, a quaternary ammonium (B1175870) salt also known as hordenine (B123053) methiodide, is the N,N,N-trimethyl derivative of tyramine (B21549). nih.gov Its molecular and cellular mechanisms have been subject to limited investigation with modern techniques, with much of the available data focusing on its parent compound, hordenine.
Direct receptor binding and occupancy data for O-Methyl candicine iodide are not extensively documented in recent scientific literature. However, early pharmacological studies identified a functional similarity between this compound (then referred to as hordenine methiodide) and nicotine (B1678760), suggesting a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov nAChRs are ligand-gated ion channels that are crucial for synaptic transmission in the nervous system and at the neuromuscular junction. wikipedia.org The binding of agonists like acetylcholine or nicotine to nAChRs causes a conformational change that opens the channel pore, allowing the influx of cations such as sodium and calcium. wikipedia.orgwikipedia.org The development of specific radioligands and cell lines expressing receptor subtypes allows for detailed investigation of compound affinity and occupancy through techniques like competition, saturation, and kinetic binding assays. sygnaturediscovery.com
Research into structurally related quaternary ammonium iodides, such as methylpiperidinium iodides, has demonstrated their potential to act as antagonists at specific nAChR subtypes, like the α7 nAChR. nih.govfrontiersin.org These studies utilize whole-cell voltage-clamp techniques on interneurons to measure the inhibition of agonist-induced currents, providing insights into the structure-activity relationships and binding modes within the receptor's agonist-binding cavity. nih.govfrontiersin.org
The parent compound, hordenine, has been identified as an agonist for the dopamine (B1211576) D2 receptor (D2R) and the rat trace amine-associated receptor 1 (rTAR1). wikipedia.orgnih.gov In studies using HEK 293 cells expressing rTAR1, hordenine stimulated cAMP production with a potency nearly identical to that of β-phenethylamine at a 1 µM concentration. wikipedia.org While these findings relate to the non-quaternized precursor, they indicate that the core phenethylamine (B48288) structure interacts with G-protein coupled receptors.
While direct enzyme inhibition studies on this compound are sparse, research on its parent compound, hordenine, and related derivatives provides significant insights. A study investigating an ester of hordenine methiodide reported that it possessed anticholinesterase activity, suggesting it can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for degrading the neurotransmitter acetylcholine. westminster.ac.uknih.gov
More recent research has identified hordenine as a potent inhibitor of pyruvate (B1213749) dehydrogenase kinase 3 (PDK3), an enzyme implicated in lung cancer. nih.gov In cell-free enzyme inhibition assays, hordenine was found to inhibit PDK3 activity with a half-maximal inhibitory concentration (IC50) of 5.4 µM. nih.gov Molecular docking studies suggest that hordenine binds within the active site pocket of PDK3, forming non-covalent interactions with key residues. nih.gov
Hordenine is also known to function as an inhibitor of norepinephrine (B1679862) reuptake and as a monoamine oxidase-B (MAO-B) inhibitor. wikipedia.org Inhibition of MAO-B prevents the breakdown of neurotransmitters like dopamine, while inhibition of norepinephrine reuptake increases its availability in the synaptic cleft. wikipedia.org
Conversely, hordenine has been shown to be a potent stimulant of gastrin release in rats, demonstrating enzyme activation or pathway stimulation properties. wikipedia.org
Table 1: Enzyme Inhibition by Hordenine
| Enzyme Target | Compound | IC50 Value | Assay Type |
|---|---|---|---|
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Hordenine | 5.4 µM | Cell-free enzyme inhibition assay |
Data sourced from a study on hordenine's potential in lung cancer therapy. nih.gov
The primary evidence for this compound's interaction with ion channels stems from early pharmacological observations that its effects closely mirror those of nicotine. nih.gov This suggests that the compound may act as a modulator, likely an agonist or antagonist, of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. wikipedia.orgwikipedia.org The activity of such channels is critical for rapid signal transmission between neurons and in muscle tissue. wikipedia.orgarchive.org
Modern electrophysiological techniques, such as the whole-cell voltage-clamp method, are standard for investigating how compounds modulate ion channels. nih.govnih.gov These techniques allow for precise measurement of ion currents through channels in the cell membrane in response to the application of a test compound. For example, studies on novel methylpiperidinium iodides have used this method on rat hippocampal interneurons to characterize their antagonistic activity on choline-induced currents at α7 nAChRs. nih.govfrontiersin.org Such studies can determine the potency, voltage dependency, and binding characteristics of a modulator. nih.govfrontiersin.org Although this compound itself has not been the subject of such recent, detailed studies, these methodologies would be directly applicable.
The iodide component of the compound is also relevant to ion transport. The sodium-iodide symporter (NIS) is a crucial transport protein for iodide uptake in tissues like the thyroid and breast. nih.gov While not a channel, its activity is a key component of iodide flux across cell membranes and is regulated by complex signaling pathways. nih.govnih.gov
Functional cell-based assays are essential for moving beyond target binding to understand a compound's effect on cellular processes. nih.gov These assays can measure changes in cell viability, proliferation, metabolic activity, and morphology in response to treatment. sigmaaldrich.comthermofisher.com
The activity of hordenine, the precursor to this compound, has been evaluated in both cancerous and non-cancerous cell lines. In one study, hordenine's cytotoxic effects were tested against human lung cancer cell lines (A549 and H1299) and non-cancerous human embryonic kidney (HEK293) cells. nih.gov Hordenine showed a notable cytotoxic effect on the lung cancer cells but did not inhibit the growth of the non-cancerous HEK293 cells at concentrations up to 200 µM, indicating a degree of selectivity. nih.gov
Another investigation used the MCF-7 breast cancer cell line and the non-malignant MCF-10-A breast cell line to study the effects of hordenine on mitochondrial function. westminster.ac.uk Key parameters of mitochondrial respiration were measured after treating MCF-7 cells with hordenine for 24 hours at concentrations ranging from 0.05 µM to 1000 µM. westminster.ac.uk The study found that hordenine had no significant effect on cell viability or mitochondrial respiration in either cell line after 24 and 48 hours of exposure. westminster.ac.uk However, it did note that at higher concentrations, hordenine appeared to induce mitochondrial fission in both cell lines. westminster.ac.uk
Table 2: Cell Lines Used in Hordenine Functional Assays
| Cell Line | Cell Type | Assay Focus | Finding |
|---|---|---|---|
| A549, H1299 | Human Lung Carcinoma | Cytotoxicity | Hordenine showed cytotoxic effects. nih.gov |
| HEK293 | Human Embryonic Kidney | Cytotoxicity | Hordenine was non-toxic up to 200 µM. nih.gov |
| MCF-7 | Human Breast Adenocarcinoma | Mitochondrial Respiration, Cell Viability | No significant effect on viability or respiration after 24/48h. westminster.ac.uk |
The intracellular signaling pathways modulated by this compound have not been directly elucidated. However, based on the known targets of its parent compound, hordenine, several pathways can be implicated. Signal transduction involves the conversion of an external signal into a cellular response through a cascade of molecular events, often involving protein kinases and second messengers like cAMP. anygenes.com
Hordenine's activity as a dopamine D2 receptor and trace amine-associated receptor 1 (rTAR1) agonist suggests it modulates pathways involving G-proteins and the secondary messenger cyclic AMP (cAMP). wikipedia.orgmaxcyte.com Activation of these receptors typically initiates a cascade that can influence numerous cellular processes. anygenes.com
Furthermore, the identification of hordenine as an inhibitor of PDK3 points to the modulation of metabolic signaling pathways. nih.gov PDK3 is a key regulator of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle. Inhibition of PDK3 would be expected to alter cellular metabolism, a critical aspect of cancer cell proliferation.
In MCF-7 breast cancer cells, the expression of the sodium-iodide symporter (NIS) is regulated by the Rac1/p38β mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov While this research does not involve this compound directly, it establishes a clear link between iodide transport mechanisms and a major intracellular signaling cascade responsible for regulating cell proliferation and differentiation. nih.govnih.gov
Functional Cell-Based Assays for Compound Activity Assessment
Elucidation of Molecular Mechanisms of Action
Scientific literature focusing specifically on the molecular and cellular mechanisms of this compound is notably scarce. The compound is primarily mentioned in the context of its isolation from plant sources, such as Coryphantha greenwoodii, with limited to no subsequent in-depth mechanistic studies. sacredcacti.comresearchgate.netussc.govarchive.org Consequently, a detailed elucidation of its molecular mechanisms of action remains an area for future research. However, insights can be inferred by examining the well-established pharmacology of its constituent parts: the O-methylated candicine cation and the iodide anion.
The primary biological target of the candicine cation, a quaternary ammonium alkaloid, is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. dss.go.thnih.govyoutube.commdpi.comjneurosci.org As a quaternary ammonium compound, candicine shares structural similarities with other neuromuscular blocking agents. drugbank.comwikipedia.orgnih.govnih.gov These compounds typically act as competitive antagonists to acetylcholine, the endogenous neurotransmitter, at the two binding sites on the α-subunits of the nAChR. youtube.comjneurosci.orgdrugbank.com This binding prevents the ion channel from opening, thereby inhibiting the influx of sodium ions and subsequent depolarization of the muscle cell membrane, leading to muscle relaxation or paralysis. youtube.comdrugbank.com
The O-methylation of the phenolic hydroxyl group in candicine to form O-Methyl candicine would likely alter its binding affinity and pharmacokinetic properties. The methylation removes a potential hydrogen bond donor, which could influence its interaction with the receptor binding pocket. Generally, methylation can affect a molecule's lipophilicity and steric profile, which in turn can impact its absorption, distribution, metabolism, and excretion. However, without specific studies on O-Methyl candicine, the precise impact of this modification on its interaction with nAChRs is speculative.
It is also plausible that O-Methyl candicine interacts with other receptors or ion channels, but such interactions have not been documented in the available literature. Research on similar quaternary ammonium compounds has shown a range of biological activities, including antimicrobial and antifungal properties, often attributed to their ability to disrupt cell membranes. dss.go.thwikipedia.orgnih.gov
The primary physiological response to the interaction of candicine with nAChRs at the neuromuscular junction is the inhibition of muscle contraction. dss.go.th In experimental models, administration of candicine has been shown to produce effects consistent with neuromuscular blockade.
The downstream cellular events following the binding of a nicotinic antagonist like candicine are characterized by the absence of the normal signaling cascade. The prevention of nAChR activation means there is no influx of cations, no generation of an end-plate potential, and consequently, no propagation of an action potential along the muscle fiber. This leads to flaccid paralysis of the affected skeletal muscles.
Due to the lack of specific research on this compound, there is no data available on its specific downstream cellular events or physiological responses in relevant models.
Interplay of Iodide Counterion in Biological Systems
The iodide anion, while often considered an inert counterion in synthetic compounds, possesses its own significant biological activity and can participate in various physiological and pathological processes. mdpi.comresearchgate.net
Iodide is a crucial substrate for a class of enzymes known as haloperoxidases, with thyroid peroxidase (TPO) and lactoperoxidase (LPO) being prominent examples. nih.govresearchgate.nettandfonline.comnih.gov These enzymes catalyze the oxidation of iodide in the presence of hydrogen peroxide (H₂O₂). The general mechanism involves the peroxidase, in its resting ferric (Fe³⁺) state, being oxidized by H₂O₂ to a highly reactive intermediate known as Compound I. tandfonline.comnih.gov
Compound I then oxidizes iodide (I⁻) to a more reactive iodine species, often proposed to be hypoiodous acid (HOI) or an enzyme-bound hypoiodite (B1233010) ([EOI]⁻). nih.govresearchgate.nettandfonline.com This reactive iodine species is the key player in subsequent reactions, such as the iodination of tyrosine residues on the protein thyroglobulin, a critical step in the synthesis of thyroid hormones. nih.govnih.gov
Interestingly, in the absence of an iodine acceptor like tyrosine, these peroxidases can exhibit a catalase-like activity that is dependent on iodide. researchgate.net In this process, the enzyme-bound hypoiodite intermediate reacts with another molecule of H₂O₂, leading to the decomposition of H₂O₂ into water and molecular oxygen. researchgate.net High concentrations of iodide can inhibit this catalatic activity, a phenomenon also observed in peroxidase-catalyzed iodination reactions. researchgate.net
The ability of various peroxidases to utilize halides differs. For instance, while TPO and LPO can oxidize bromide and iodide, horseradish peroxidase can only effectively oxidize iodide. nih.gov
The biological effects of iodine are highly dependent on its chemical form, or speciation. mdpi.comresearchgate.netencyclopedia.pubdtu.dkrsc.org In biological systems, iodine can exist in various oxidation states, primarily as iodide (I⁻) and iodate (B108269) (IO₃⁻), as well as molecular iodine (I₂) and hypoiodous acid (HIO). mdpi.comencyclopedia.pub Iodide and iodate are the major inorganic forms found in nature and are the primary sources of iodine for living organisms. mdpi.comencyclopedia.pub
The bioavailability of iodine, which is the fraction of ingested iodine that reaches systemic circulation, is influenced by its chemical form and the food matrix. researchgate.netmdpi.commdpi.comclinicaltrials.govnih.gov In research models, the bioavailability of iodine is often assessed by measuring its excretion in urine and feces following administration. mdpi.comclinicaltrials.govnih.gov
Studies using in vitro models, such as those employing Caco-2 cells to mimic the intestinal barrier, have shown that the transport efficiency of inorganic iodine can be higher than that of iodine from natural sources like kelp. mdpi.com The bioaccessibility of iodine, which is the amount available for absorption after digestion, can be high (e.g., 49-82% from seaweed), but the actual bioavailability is often lower. researchgate.net For example, in vitro studies with dialysis membranes showed bioavailability of less than 28%, which was further reduced to less than 3% in cell culture models. researchgate.net Animal models, such as Wistar rats, are also commonly used to evaluate iodine bioavailability from different sources. mdpi.comnih.gov
The transport of iodide into cells is an active process mediated by specific transporter proteins. The sodium/iodide symporter (NIS), also known as SLC5A5, is a key protein responsible for the uptake of iodide into thyroid follicular cells and other tissues like the salivary glands and lactating mammary glands. wikipedia.orgcolostate.edunih.govuniprot.org This symporter actively transports one iodide ion along with two sodium ions into the cell, a process driven by the sodium gradient maintained by the Na⁺/K⁺-ATPase. nih.govwikipedia.orgcolostate.edu Other transporters, such as Pendrin, are involved in the efflux of iodide across the apical membrane of thyrocytes. nih.gov
Interactive Data Tables
Table 1: Biological Activities of Candicine and Related Quaternary Ammonium Compounds
| Compound/Class | Primary Biological Target | Mechanism of Action | Physiological Effect |
| Candicine | Nicotinic Acetylcholine Receptor (nAChR) | Competitive Antagonist | Neuromuscular blockade |
| Quaternary Ammonium Compounds (general) | Nicotinic Acetylcholine Receptors | Competitive or Depolarizing Blockade | Muscle relaxation/paralysis |
| Quaternary Ammonium Compounds (general) | Microbial Cell Membranes | Disruption of membrane integrity | Antimicrobial/Antifungal |
Table 2: Properties and Biological Roles of the Iodide Anion
| Property/Role | Description | Key Proteins/Molecules Involved |
| Enzymatic Catalysis | Substrate for peroxidases in halogenation and catalase-like reactions. | Thyroid Peroxidase (TPO), Lactoperoxidase (LPO) |
| Thyroid Hormone Synthesis | Essential component for the iodination of thyroglobulin. | Thyroglobulin, T3 (Triiodothyronine), T4 (Thyroxine) |
| Cellular Transport | Actively transported into specific cells. | Sodium/Iodide Symporter (NIS), Pendrin |
| Chemical Speciation | Exists in various forms (I⁻, IO₃⁻, I₂, HIO) influencing its activity. | - |
| Bioavailability | Varies depending on the chemical form and dietary source. | - |
Structure Activity Relationship Sar Studies of O Methyl Candicine Iodide
Rational Design and Synthesis of O-Methyl Candicine (B1211171) Iodide Analogues for SAR Probing
A comprehensive search of chemical and pharmacological literature did not yield any studies focused on the rational design and synthesis of analogues of O-Methyl candicine iodide specifically for the purpose of probing its structure-activity relationships. Research on the synthesis of analogues for related quaternary ammonium (B1175870) compounds exists, but the direct and systematic modification of the this compound structure to understand its biological activity appears to be an unexplored area. The synthesis of this compound itself can be inferred from the methylation of hordenine (B123053), its tertiary amine precursor, with methyl iodide. wikimedia.org However, deliberate synthetic schemes to produce a library of analogues with varied substitutions on the aromatic ring, modifications of the ethyl linker, or alterations of the quaternary ammonium head group for SAR studies are not documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches
There is no evidence of specific quantitative structure-activity relationship (QSAR) models being developed for this compound in the available scientific literature. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. cymitquimica.com The absence of a series of this compound analogues with corresponding biological activity data precludes the development of such predictive models. Without a dataset of structurally related compounds and their measured activities, it is not possible to derive the mathematical relationships that form the basis of a QSAR model.
Identification of Key Pharmacophoric Elements and Structural Determinants for Observed Activities
Due to the lack of SAR studies, the key pharmacophoric elements and structural determinants for the biological activities of this compound have not been explicitly identified. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, one can surmise that the key features would include the quaternary ammonium cation, the aromatic ring with its methoxy (B1213986) group, and the spatial relationship between these two moieties. The permanent positive charge of the quaternary ammonium group is crucial for its interaction with anionic sites on biological targets, such as nicotinic acetylcholine (B1216132) receptors. wikipedia.org The methoxy group on the phenyl ring likely influences electronic distribution and lipophilicity, which in turn can affect binding affinity and pharmacokinetic properties. However, without comparative data from analogues, the precise contribution and optimal positioning of these features remain speculative.
Investigation of Stereochemical Influences on Molecular Interactions and Biological Outcomes
This compound itself is an achiral molecule and therefore does not have stereoisomers. The molecule possesses a plane of symmetry that passes through the ethyl chain and the aromatic ring. Consequently, investigations into stereochemical influences, which are critical for understanding the interaction of chiral drugs with their biological targets, are not applicable to this specific compound. hmdb.ca While the introduction of chiral centers through substitution on the ethyl chain could theoretically lead to stereoisomers, no such synthesis or analysis has been reported for this compound analogues.
Analytical Chemistry and Detection Methodologies in Research
Advanced Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatography is a cornerstone for the isolation and purity assessment of synthetic products like O-Methyl candicine (B1211171) iodide. The choice of technique depends on the scale of the purification and the required level of purity.
Column chromatography, including its higher-pressure variant, flash column chromatography, is a fundamental preparative technique used for the purification of O-Methyl candicine iodide from crude reaction mixtures. Given the compound's polar and ionic nature as a quaternary ammonium (B1175870) salt, specific considerations for the stationary and mobile phases are required to achieve effective separation.
The stationary phase is typically a polar adsorbent. Due to the potential for strong, irreversible binding or decomposition of highly polar or sensitive compounds on acidic silica (B1680970) gel, the choice of stationary phase is critical. nih.gov A protocol to assess the stability of a compound on different stationary phases can be invaluable, involving testing the crude product with slurries of various adsorbents (e.g., silica gel, neutral alumina (B75360), or basic alumina) to select the one that provides the best recovery and purity. nih.gov For iodo-compounds that are sensitive to purification, basic alumina has been shown to be a suitable stationary phase. nih.gov
The mobile phase must be polar enough to elute the charged compound from the adsorbent. Typically, a gradient elution is employed, starting with a less polar solvent system and gradually increasing the polarity. This allows for the separation of less polar impurities before the target compound is eluted.
Detailed Research Findings: While specific published protocols for this compound are scarce, purification strategies can be inferred from methods used for similar quaternary ammonium iodides and other polar organic molecules. The process often begins with the crude product being adsorbed onto a small amount of the chosen stationary phase (e.g., silica gel) and then dry-loaded onto the column. This technique generally provides better resolution than loading the sample dissolved in a strong solvent. The selection of an appropriate solvent system is determined by preliminary analysis using Thin Layer Chromatography (TLC).
Table 1: Representative Column Chromatography Parameters for Purifying Quaternary Ammonium Salts
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230-400 mesh), Neutral Alumina, or Basic Alumina (Activity Grade I-IV). nih.gov The choice depends on compound stability. |
| Mobile Phase (Eluent) | Typically a mixture of a polar organic solvent (e.g., Methanol (B129727), Acetonitrile) and a less polar co-solvent (e.g., Dichloromethane, Chloroform). A common gradient could be 0% to 20% Methanol in Dichloromethane. |
| Loading Technique | Dry loading is often preferred for polar compounds to improve separation efficiency. |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
Thin Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of the synthesis of this compound and for assessing the purity of fractions obtained from column chromatography. khanacademy.org It is a rapid and cost-effective method to determine the optimal solvent system for preparative column separation.
For a polar, ionic compound like this compound, a polar stationary phase such as silica gel or alumina coated on a glass or aluminum plate is used. The mobile phase, or eluent, is typically a mixture of solvents similar to those used in column chromatography. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. khanacademy.org
A key aspect of TLC is the visualization of the separated compounds, as most organic molecules are colorless. youtube.com For this compound, two methods are particularly effective:
UV Light: The aromatic ring within the candicine structure allows for visualization under short-wave UV light (254 nm), where it will appear as a dark spot on a fluorescent green background, as the compound quenches the fluorescence of the indicator mixed into the stationary phase. youtube.com
Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a highly effective method for visualizing many organic compounds, and it is particularly suitable for iodine-containing molecules. libretexts.orgrochester.edu The iodine forms a temporary, colored complex (typically yellow to brown) with the organic compounds on the plate. libretexts.org This method is considered semi-destructive as the iodine will eventually sublime off the plate. libretexts.org
Table 2: Typical TLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates. |
| Mobile Phase (Eluent) | A mixture of Dichloromethane (DCM) and Methanol (MeOH), for example, 9:1 DCM:MeOH. The ratio is optimized to achieve an Rf value of ~0.3-0.5. |
| Visualization | 1. UV light (254 nm). youtube.com 2. Iodine (I₂) chamber. libretexts.org |
| Rf Value | The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. It is a characteristic value for a specific compound, stationary phase, and mobile phase. |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment and quantification of this compound. It offers high resolution, sensitivity, and reproducibility. Given the compound's ionic nature, a reverse-phase HPLC method would be the most common approach.
In reverse-phase HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. However, analyzing a quaternary ammonium cation like this compound on a standard C18 column can result in poor peak shape (tailing) due to interactions with residual silanol (B1196071) groups on the silica surface. To overcome this, several strategies can be employed:
Ion-Pairing Chromatography: An ion-pairing reagent, such as trifluoroacetic acid (TFA) or a longer-chain alkyl sulfonate, is added to the mobile phase. This reagent pairs with the quaternary cation, forming a neutral, more hydrophobic complex that interacts well with the C18 stationary phase, resulting in better retention and improved peak symmetry.
Mixed-Mode Chromatography: Specialized columns, such as the Primesep D column, possess both hydrophobic (reverse-phase) and ion-exchange properties. sielc.com This allows for the simultaneous analysis of polar ions and hydrophobic molecules, making it suitable for analyzing this compound and its potential non-polar impurities or metabolites. sielc.comzodiaclifesciences.com
Detection is typically achieved using a UV-Vis detector, set to a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance (e.g., ~250-280 nm). sielc.com
Table 3: Potential HPLC Method Parameters for this compound
| Parameter | Description |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or a Mixed-Mode Anion-Exchange/Reverse-Phase column (e.g., Primesep D). sielc.comsielc.com |
| Mobile Phase | A gradient of Acetonitrile (MeCN) and Water. sielc.com May contain an ionic modifier like 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. sielc.com |
| Flow Rate | Typically 1.0 mL/min. sielc.com |
| Detection | UV detector set at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., 254 nm). |
| Injection Volume | 5-20 µL. |
Advanced Quantification Methods for this compound in Biological and Environmental Matrices
Quantifying this compound in complex samples such as plasma, urine, or environmental water requires highly sensitive and selective methods to overcome matrix interference. researchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the gold standard for this type of analysis. nih.gov
The development of a robust quantification method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte. Solid-Phase Extraction (SPE) is a common technique. For a cationic compound like this compound, a mixed-mode or cation-exchange SPE cartridge would be effective. Online SPE-HPLC systems can automate this process, improving throughput and reproducibility. amsterdamumc.nl
Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. The methods would be similar to those described in section 7.1.3.
Mass Spectrometric Detection: The mass spectrometer provides high selectivity and sensitivity. For this compound, electrospray ionization (ESI) in positive ion mode would be used to generate the parent molecular ion [M]⁺. In an MS/MS experiment (Selected Reaction Monitoring, SRM), this parent ion is selected and fragmented, and a specific fragment ion is monitored for quantification. This process significantly enhances selectivity and reduces background noise.
Calibration and Validation: The method must be validated by constructing a calibration curve using standards of known concentrations spiked into the same matrix as the unknown samples. An internal standard, a structurally similar compound added at a known concentration to all samples, is crucial to correct for variations in sample preparation and instrument response. researchgate.net
Table 4: Outline of a Hypothetical LC-MS/MS Method for Quantification
| Step | Description |
|---|---|
| Sample Matrix | Blood plasma, urine, cell culture media. |
| Sample Preparation | Solid-Phase Extraction (SPE) using a cation-exchange cartridge. |
| LC System | UPLC with a C18 or mixed-mode column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MS/MS Transition | Parent Ion [M]⁺: C₁₂H₂₀NO⁺ (m/z = 194.15) Fragment Ion: A characteristic fragment resulting from collision-induced dissociation (e.g., loss of a methyl group). |
| Internal Standard | An isotopically labeled version of the analyte (e.g., D₃-O-Methyl candicine iodide) is ideal. researchgate.net |
Development of Bioanalytical Assays for Research-Specific Applications
Beyond simple quantification, research into the biological activity of this compound may require the development of specific bioanalytical assays. These assays are designed to measure the compound's interaction with a biological target or its effect on a biological system. The design of the assay depends entirely on the research question.
For instance, if this compound is hypothesized to be an inhibitor of a specific enzyme, a functional assay could be developed. This would involve incubating the enzyme with its substrate and varying concentrations of this compound. The rate of product formation would be measured (e.g., by spectrophotometry or fluorescence), allowing for the determination of inhibitory constants like the IC₅₀.
Alternatively, if the compound is thought to bind to a receptor, a competitive binding assay could be established. In this format, a known radiolabeled or fluorescently labeled ligand for the receptor competes with this compound for binding. The amount of labeled ligand displaced is proportional to the concentration and affinity of the test compound.
The development of such assays requires:
A source of the purified biological target (e.g., enzyme, receptor).
A reliable method to measure the output of the assay (e.g., fluorescence, radioactivity, absorbance).
Purified and accurately quantified this compound to serve as the test agent.
Appropriate controls to ensure the assay is robust and specific.
These research-specific assays are fundamental in elucidating the mechanism of action and pharmacological profile of a novel compound.
Computational and Theoretical Chemistry Studies of O Methyl Candicine Iodide
Quantum Chemical Calculations for Electronic Structure and Vibrational Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights into its geometry, stability, and spectroscopic characteristics. scienceopen.comjyu.fi
For O-Methyl candicine (B1211171) iodide, DFT calculations can be employed to optimize its three-dimensional geometry. Such calculations provide information on bond lengths, bond angles, and dihedral angles. nih.gov A crucial aspect of its electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are vital for predicting the molecule's reactivity. nih.gov
Furthermore, quantum chemical calculations are instrumental in predicting vibrational properties. nrel.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the infrared (IR) and Raman spectra of the molecule. researcherslinks.com These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. researchgate.netmjcce.org.mk For instance, studies on related quaternary ammonium (B1175870) iodides like methylammonium (B1206745) iodide have successfully used these methods to assign vibrational modes. researchgate.netmjcce.org.mk
Table 1: Predicted Vibrational Frequencies for a Quaternary Ammonium Iodide Moiety This table presents typical vibrational modes and their frequency ranges for compounds structurally related to O-Methyl Candicine Iodide, as determined by computational methods.
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. researcherslinks.com |
| C=C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic ring. |
| C-N Stretch | 1100 - 1300 | Stretching of the carbon-nitrogen bonds. |
| CH₂ Rocking/Twisting | 700 - 1000 | Bending vibrations of the methylene (B1212753) groups. |
| C-O Stretch | 1000 - 1250 | Stretching vibration of the ether linkage. |
| N⁺-C₃ Asymmetric Stretch | ~950 | Asymmetric stretching of the bonds between the quaternary nitrogen and the three methyl groups. |
| C-I Related Vibrations | < 700 | Low-frequency modes involving the iodide counter-ion. researcherslinks.com |
Data is synthesized from general spectroscopic tables and computational studies on analogous compounds. researcherslinks.comnist.gov
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its interactions with potential biological targets, such as proteins or enzymes. d-nb.info These simulations model the behavior of the ligand-target complex in a simulated physiological environment, typically including water and ions. mdpi.com
The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. nih.gov The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of very short time steps. Key parameters analyzed during and after the simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time, indicating the stability of the complex. d-nb.infosemanticscholar.org A stable RMSD suggests that the ligand remains securely bound. mdpi.com
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be important for ligand binding or protein function. semanticscholar.org
Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy (ΔG_bind) of the ligand to its target. nih.gov A more negative value indicates a stronger and more stable interaction.
MD simulations can reveal the dynamic nature of the binding process, including conformational changes in both the ligand and the target protein upon binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com
Table 2: Illustrative Output from a Molecular Dynamics Simulation This table shows hypothetical results for this compound complexed with a target protein, demonstrating typical parameters evaluated in MD studies.
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The total duration of the simulation. d-nb.info |
| Average RMSD (Protein Backbone) | 0.25 nm | Low value indicates the protein structure remains stable throughout the simulation. semanticscholar.org |
| Average RMSD (Ligand) | 0.15 nm | Low value suggests the ligand is stably bound in the active site. |
| Average RMSF (Binding Site Residues) | 0.10 nm | Low fluctuation indicates residues in the binding pocket are stabilized by the ligand. |
| Binding Free Energy (ΔG_bind) | -35.5 kcal/mol | A strong negative value suggests a high binding affinity. nih.gov |
| Key Interacting Residues | Tyr82, Phe290, Asp121 | Amino acids identified as forming critical bonds with the ligand. |
The data is illustrative, based on typical results from MD simulation studies in drug discovery. d-nb.infosemanticscholar.orgnih.gov
In Silico Screening and Virtual Ligand Design for Novel this compound Analogues
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govsygnaturediscovery.com Starting with this compound as a lead compound, virtual screening can be used to discover novel analogues with potentially enhanced activity or improved properties. researchgate.net
The process can be broadly categorized into two approaches:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. researchgate.net Millions of compounds from virtual libraries are computationally "docked" into the binding site of the target. mdpi.com The docked poses are then scored based on their predicted binding affinity, and the top-scoring compounds are selected for further investigation. nih.gov
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the structure of a known active ligand, like this compound, as a template. sygnaturediscovery.com The virtual library is searched for molecules with similar shapes, sizes, or pharmacophoric features (the essential 3D arrangement of functional groups required for activity). researchgate.net
Following the initial screening, virtual ligand design can be employed to create entirely new molecules or modify the best hits. nih.gov This de novo design process builds molecules "from scratch" within the binding site, adding fragments piece-by-piece to optimize interactions with the target protein. mdpi.com These computational strategies accelerate the discovery of new lead compounds by narrowing down the vast chemical space to a manageable number of promising candidates for synthesis and experimental testing. nih.gov
Table 3: Workflow for Virtual Screening and Ligand Design This table outlines the typical steps involved in discovering novel analogues of a lead compound like this compound.
| Step | Method | Description | Desired Outcome |
| 1. Preparation | Target/Ligand Setup | Prepare the 3D structure of the target protein or the lead ligand (this compound). | A validated and optimized starting structure. |
| 2. Library Selection | Compound Database | Choose a large virtual library of compounds for screening (e.g., Enamine REAL, ZINC). sygnaturediscovery.com | A diverse set of millions of candidate molecules. |
| 3. Screening | Docking or Similarity Search | Perform structure-based docking or ligand-based similarity searching. nih.govsygnaturediscovery.com | A ranked list of compounds based on predicted affinity or similarity. |
| 4. Hit Selection | Filtering and Scoring | Apply filters (e.g., Lipinski's rule of five) and re-score the top hits using more accurate methods. nih.gov | A smaller, refined list of high-potential "hit" compounds. |
| 5. Lead Optimization | De Novo Design / Analogue Generation | Computationally modify hit compounds or design new ones to improve binding and pharmacokinetic properties. nih.gov | Novel analogues of this compound with predicted superior properties. |
Theoretical Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of a molecule can be predicted using descriptors derived from quantum chemical calculations. scirp.org For this compound, these theoretical parameters offer a quantitative way to understand its chemical behavior. researchgate.net Key descriptors are calculated from the energies of the frontier molecular orbitals, HOMO and LUMO. nih.gov
HOMO-LUMO Energy Gap (ΔE_gap): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. scirp.org A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the occupied to the unoccupied orbitals. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.
Chemical Hardness (η) and Softness (S): These concepts are related to the HOMO-LUMO gap. Hardness (η ≈ ΔE_gap / 2) measures the resistance of a molecule to change its electron configuration. scirp.org A "hard" molecule has a large gap and is less reactive. Softness (S = 1/η) is the reciprocal of hardness, so a "soft" molecule has a small gap and is more reactive. scirp.org
By calculating these parameters for this compound and its potential analogues, chemists can rank them in terms of their expected stability and reactivity. For example, a study on a series of related derivatives might show that adding certain functional groups widens the HOMO-LUMO gap, thus increasing the stability of the resulting compound. researchgate.net These predictions can guide synthetic efforts toward creating more stable or, if desired, more reactive molecules.
Table 4: Quantum Chemical Reactivity Descriptors This table defines key theoretical parameters used to predict the chemical reactivity and stability of molecules.
| Descriptor | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron. nih.gov |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron. nih.gov |
| Energy Gap (ΔE_gap) | E_LUMO - E_HOMO | A larger gap indicates higher stability and lower chemical reactivity. scirp.org |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or change in electron distribution. Higher hardness means lower reactivity. scirp.org |
| Chemical Softness (S) | 1 / η | The inverse of hardness. Higher softness indicates higher reactivity. scirp.org |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Definitions are based on conceptual Density Functional Theory. nih.govscirp.org
Computational Approaches for Enhancing Structure Elucidation Processes
While experimental techniques like NMR and X-ray crystallography are the cornerstones of structure elucidation, computational methods provide crucial support, especially for complex molecules or non-crystalline samples. nih.gov For this compound, computational chemistry can help confirm its proposed structure and stereochemistry. rsc.org
One powerful technique is the combination of Vibrational Circular Dichroism (VCD) spectroscopy with DFT calculations. d-nb.info VCD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since the resulting spectrum is highly sensitive to the molecule's 3D structure, it provides a unique fingerprint. nih.gov The process involves:
Measuring the experimental VCD spectrum of the compound.
Calculating the theoretical VCD spectra for all possible stereoisomers or conformers using DFT. d-nb.info
Comparing the experimental spectrum with the computed ones. A match between the experimental and a calculated spectrum provides strong evidence for that specific molecular structure. nih.gov
This approach has been successfully used to determine the absolute configuration of complex chiral molecules in solution, a task that can be challenging for other methods. d-nb.info In the case of related quaternary ammonium salts, such as N-methylcodeinium iodide, quantum chemical calculations of spectroscopic properties have been shown to be in excellent agreement with experimental data from X-ray diffraction, IR, and NMR, thereby validating the structural analysis. nih.gov Computational tools can also predict NMR chemical shifts, which helps in assigning signals in experimental spectra and resolving ambiguities. rsc.org
Research Applications and Tools Derived from O Methyl Candicine Iodide
O-Methyl candicine (B1211171) iodide is a quaternary ammonium (B1175870) salt derived from the naturally occurring alkaloid candicine. While direct research applications of this specific compound are not extensively documented, its chemical structure informs several potential uses in scientific research, from probing biological systems to applications in chemistry and material science.
Future Research Directions and Unexplored Avenues
The scientific journey into the properties and potential of O-Methyl candicine (B1211171) iodide is at an exciting juncture. While initial research has laid a foundational understanding of this quaternary ammonium (B1175870) alkaloid, a vast landscape of unexplored avenues awaits investigation. The future of O-Methyl candicine iodide research will likely be characterized by the integration of cutting-edge technologies and interdisciplinary approaches to unlock its full potential.
Q & A
Q. What are the critical steps for ensuring reproducibility in the synthesis of O-methyl candicine iodide?
To ensure reproducibility, researchers must:
- Provide detailed experimental protocols, including solvent systems, reaction temperatures, and purification methods (e.g., recrystallization or chromatography) .
- Include characterization data (e.g., NMR, IR, mass spectrometry) for all intermediates and the final compound, with cross-referenced spectral peaks .
- Document batch-specific variations (e.g., solvent purity, catalyst lot numbers) that may impact yields or purity .
Q. How can researchers validate the identity of this compound when discrepancies arise in spectral data?
- Compare experimental NMR/IR data with published reference spectra. If contradictions exist, verify sample purity via HPLC or elemental analysis .
- Replicate the synthesis using alternative routes (e.g., varying methylating agents) to confirm structural consistency .
- Cross-validate findings with independent techniques, such as X-ray crystallography or computational modeling (e.g., DFT for predicted spectra) .
Q. What are the best practices for presenting this compound data in publications to enhance clarity?
- Use tables to summarize synthetic yields, spectral assignments (δ values, coupling constants), and purity metrics (e.g., HPLC retention times) .
- Limit figures to key structural insights (e.g., crystallographic data) and avoid overcrowding with redundant spectra .
- Reference prior studies on analogous quaternary ammonium compounds to contextualize novel findings .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity results for this compound across different assay systems?
- Conduct dose-response studies to identify assay-specific sensitivity thresholds (e.g., cell viability vs. enzyme inhibition assays) .
- Evaluate solvent effects (e.g., DMSO vs. aqueous solubility) on compound stability and activity .
- Perform meta-analyses of published data to isolate confounding variables (e.g., temperature, incubation time) .
Q. What methodological strategies can resolve ambiguities in the stereochemical configuration of this compound?
- Employ chiral chromatography or optical rotation measurements to confirm enantiomeric purity .
- Use NOESY NMR or molecular docking simulations to infer spatial arrangements of methyl groups .
- Synthesize stereoisomers selectively and compare their biological activity profiles .
Q. How can researchers design experiments to probe the metabolic stability of this compound in physiological environments?
- Simulate in vitro metabolic pathways using liver microsomes or hepatocyte models, tracking degradation products via LC-MS .
- Isotope-label the methyl group to trace metabolic fate in pharmacokinetic studies .
- Corrogate findings with computational models (e.g., CYP450 enzyme interaction predictions) .
Q. What metadata standards are essential for sharing this compound datasets in public repositories?
- Include dataset identity (title, creation date, lead researcher contact) and sampling details (synthesis batch ID, equipment calibration logs) .
- Document analytical parameters (e.g., NMR spectrometer frequency, mass spec ionization mode) to enable cross-lab comparisons .
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by using controlled vocabularies (e.g., ChEBI, PubChem identifiers) .
Methodological Considerations for Contradiction Analysis
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to resolve structural or functional ambiguities .
- Error Propagation Analysis : Quantify uncertainties in synthesis yields or bioassay IC50 values using statistical tools (e.g., Monte Carlo simulations) .
- Peer Review Protocols : Pre-submission validation via collaborative reproducibility checks with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
